Tetramycin B

Agricultural fungicide Kiwifruit disease control EC50 potency comparison

Procurement pain point: Mixed polyene macrolide products (Tetramycin A/B) yield inconsistent antifungal efficacy and metabolic production competition. Solution: Defined Tetramycin B (4-hydroxytetramycin A), the C4-hydroxylated congener installed by P450 TetrK. Quantitatively distinct from tetramycin A. Key metrics: - Field efficacy: 74.45-89.62% control of kiwifruit diseases (p<0.01 vs. zhongshengmycin/polyoxin) - Baseline sensitivity: EC50 0.01-0.36 mg/L (S. rolfsii, n=250) - Engineered titer: 865±8 mg/L via pathway engineering (122% increase) - Dual action: Direct membrane disruption + host immune priming

Molecular Formula C35H53NO14
Molecular Weight 711.8 g/mol
Cat. No. B12388402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramycin B
Molecular FormulaC35H53NO14
Molecular Weight711.8 g/mol
Structural Identifiers
SMILESCCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(C=CC(=O)OC1C)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C35H53NO14/c1-4-21-11-9-7-5-6-8-10-12-23(49-34-32(43)30(36)31(42)20(3)48-34)16-27-29(33(44)45)26(40)18-35(46,50-27)17-22(37)15-25(39)24(38)13-14-28(41)47-19(21)2/h5-14,19-27,29-32,34,37-40,42-43,46H,4,15-18,36H2,1-3H3,(H,44,45)/b7-5+,8-6+,11-9+,12-10+,14-13+/t19-,20-,21+,22+,23+,24-,25-,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1
InChIKeyZWRUZDWTNUEYFO-ITKBNLRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramycin B: Structural Identity and Procurement Profile


Tetramycin B (4-hydroxytetramycin A) is a 26-membered tetraene macrolide antibiotic belonging to the polyene macrolide class, produced by Streptomyces hygrospinosus var. beijingensis [1]. It is the C4-hydroxylated congener of tetramycin A, a reaction catalyzed by the cytochrome P450 monooxygenase TetrK (also designated TtmD), which was identified through genome mining of the tetramycin biosynthetic gene cluster [2]. As a polyene macrolide, tetramycin B exerts its antifungal activity through ergosterol binding and membrane disruption, and has been developed primarily as an agricultural biopesticide with documented field efficacy across multiple crop-pathogen systems .

Why Tetramycin B Cannot Be Interchanged with Other Tetraene Macrolides


The C4 hydroxyl group of tetramycin B is not a passive structural appendage — it is installed by a dedicated cytochrome P450 monooxygenase (TetrK/TtmD) that defines the biosynthetic branch point between tetramycin A and tetramycin B [1]. Critically, tetramycin A and tetramycin B exhibit quantitatively different antifungal activities against different pathogenic fungi, meaning that potency data for one congener cannot be extrapolated to the other [2]. Furthermore, the intracellular acyl-CoA precursor pool in the native producer is shared with nystatin biosynthesis, creating a metabolic competition that directly impacts attainable fermentation titers of each polyene component [3]. These biochemical and genetic constraints mean that substituting tetramycin B with tetramycin A, nystatin, pimaricin, or any other in-class polyene without empirical validation in the target pathogen system risks both efficacy failure and production inefficiency.

Tetramycin B Quantitative Evidence Guide


Superior Potency Against Eight Kiwifruit Pathogens

In a comprehensive in vitro toxicity comparison against eight kiwifruit pathogens, 0.3% tetramycin aqueous solution (AS) exhibited EC50 values that were orders of magnitude lower (i.e., more potent) than the conventional agricultural antibiotics 4.0% kasugamycin WP, 3.0% zhongshengmycin WP, and 5.0% polyoxin AS. The quantified fold-differences ranged from 56.59-fold against Phytophthora cactorum (vs. polyoxin) to 14,515.11-fold against Phomopsis sp. (vs. kasugamycin). These differences were statistically significant (p < 0.01) [1].

Agricultural fungicide Kiwifruit disease control EC50 potency comparison Pseudomonas syringae Botryosphaeria dothidea

Pathway Engineering for Enhanced Fermentation Titer

In the wild-type Streptomyces hygrospinosus var. beijingensis CGMCC 4.1123, intracellular malonyl-CoA is insufficient for polyketide synthase extension of tetramycin due to precursor competition with nystatin biosynthesis. By disrupting the nystatin BGC and introducing two copies of tetrK (encoding the P450 that hydroxylates tetramycin A to tetramycin B) plus one copy of tetrF, the engineered strain achieved a tetramycin B fermentation titer of 865 ± 8 mg/L, representing a 122% increase over the wild-type [1]. Independently, a separate strain engineering effort using Streptomyces ahygroscopicus S91 with three copies of ttmD (the orthologous P450) increased the proportional content of tetramycin B from 26.64% ± 1.97% to 51.63% ± 2.06% of the total tetramycin pool [2].

Metabolic engineering Fermentation titer optimization P450 monooxygenase Polyene macrolide production Streptomyces hygrospinosus

Derivatives with Reduced Acute Toxicity

Chemical modification of the primary amino group of the mycosamine moiety of tetramycin B via reductive amination with p-substituted aromatic aldehydes yielded N-benzyl derivatives whose acute toxicity (LD50) was 7–8 times lower than that of the starting tetramycin B antibiotic, while retaining high antifungal activity [1]. In a parallel derivatization strategy, the Kabachnik-Fields reaction with aromatic aldehydes and hypophosphorous acid produced hydrophosphoryl derivatives with LD50 values 6–7 times lower than the parent compound, and these derivatives demonstrated expressed antifungal activity against 11 test-cultures of yeast-like fungi of the genus Candida [2].

Semi-synthetic derivatization Acute toxicity reduction N-benzyl derivatives Hydrophosphoryl derivatives Polyene macrolide modification

Low Resistance Risk in Fungal Pathogens

The tetraene macrolide class to which tetramycin B belongs is characterized by a notably low propensity for resistance development in target fungal pathogens. As explicitly stated in the primary literature: 'Tetraene macrolides remain one of the most reliable fungicidal agents as resistance of fungal pathogens to these antibiotics is relatively rare' [1]. This class-level characteristic is further supported by baseline sensitivity studies showing no cross-resistance between tetramycin and commonly used SDHI (succinate dehydrogenase inhibitor), QoI (quinone outside respiration inhibitor), and DMI (demethylation inhibitor) fungicides in Sclerotium rolfsii populations [2], and by field monitoring demonstrating unimodal baseline sensitivity distributions consistent with absence of pre-existing resistance [3].

Fungicide resistance management Polyene macrolide Tetraene antibiotics Resistance frequency Agricultural sustainability

Field Efficacy Against Sclerotium rolfsii and Kiwifruit Diseases

In greenhouse experiments against peanut stem rot caused by Sclerotium rolfsii, tetramycin demonstrated protective efficacy higher than the control fungicide validamycin, with a mean EC50 of 0.11 ± 0.06 mg/L across 250 field isolates [1]. In field trials on kiwifruit, 0.3% tetramycin AS achieved control efficacies of 74.45% (canker), 83.55% (soft rot), 84.74% (blossom blight), and 89.62% (brown spot), which were significantly (p < 0.01) higher than 3.0% zhongshengmycin WP (45.24% for canker) and 5.0% polyoxin AS (60.83%, 34.73%, and 55.51% for soft rot, blossom blight, and brown spot, respectively) [2]. The healing rate of canker disease spots with tetramycin (72.68%) was also significantly higher than with zhongshengmycin (50.23%, p < 0.01) [2].

Field efficacy Sclerotium rolfsii Validamycin comparison Kiwifruit soft rot Protective vs curative efficacy

Application Scenarios for Tetramycin B


Kiwifruit Multi-Disease Management

Field trials demonstrate that 0.3% tetramycin AS delivers control efficacies of 74.45–89.62% across four major kiwifruit diseases, significantly (p < 0.01) outperforming zhongshengmycin (45.24%) and polyoxin (34.73–60.83%) [1]. Laboratory EC50 data confirm that this field superiority is underpinned by 56- to 14,515-fold greater intrinsic potency of tetramycin against the eight most common kiwifruit pathogens compared to kasugamycin, zhongshengmycin, and polyoxin [1]. Additionally, tetramycin treatment increases fruit defense-related substances (total phenolics, flavonoids), superoxide dismutase, and polyphenoloxidase activities compared to polyoxin-treated and control fruits, indicating a dual mode of action combining direct antifungal activity with host immune priming [1].

Metabolic Engineering for High-Titer Fermentation

Rational pathway engineering — involving nystatin BGC disruption to relieve acyl-CoA precursor competition, overexpression of malonyl-CoA biosynthetic genes, and amplification of the P450 monooxygenase TetrK — increased tetramycin B fermentation titer by 122% to 865 ± 8 mg/L [2]. An independent strain engineering campaign in S. ahygroscopicus S91 using three copies of ttmD shifted tetramycin B content from 26.64% to 51.63% of the total tetramycin pool, enabling near-equimolar production of the B component [3]. This engineered production platform is directly relevant to industrial fermentation process development aiming to replace mixed tetramycin A/B products with defined, single-component tetramycin B for formulation consistency.

Semi-Synthetic Derivatization for Reduced Toxicity

Tetramycin B serves as a validated scaffold for two independent derivatization chemistries — N-benzylation (via reductive amination with aromatic aldehydes) and hydrophosphorylation (via the Kabachnik-Fields reaction) — both of which reduce acute toxicity (LD50) by 6–8 fold relative to the parent antibiotic while preserving antifungal activity against Candida spp. and other pathogenic fungi [4][5]. The identification of tetramycin B's high intrinsic toxicity as the barrier to medical application (in contrast to nystatin and pimaricin) and the demonstration that this toxicity is chemically modifiable through the mycosamine amino group establish a rational medicinal chemistry program for polyene macrolide optimization [5].

Resistance Management in Crop Protection

Baseline sensitivity monitoring across 250 Sclerotium rolfsii field isolates revealed a unimodal EC50 distribution (0.01–0.36 mg/L, mean 0.11 mg/L) with no cross-resistance to SDHI, QoI, or DMI fungicide classes, and tetramycin protective efficacy exceeding that of validamycin [6]. The class-level characteristic of tetraene macrolides — that 'resistance of fungal pathogens to these antibiotics is relatively rare' [7] — positions tetramycin B-containing formulations as strategic rotation partners in integrated pest management programs where single-site fungicide resistance is a documented concern. Field efficacy has been further established against Botrytis cinerea (mean EC50 0.35 μg/mL for mycelial growth), Colletotrichum scovillei, Phytophthora capsici, and Magnaporthe oryzae (EC50 4.41 mg/L) [7][8].

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